molecular formula C9H10N2O3S B12865334 n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea

n-Methyl-n'-(5-hydroxy-3-carboxyphenyl)thiourea

Cat. No.: B12865334
M. Wt: 226.25 g/mol
InChI Key: ZMZDKHCLDXKEGB-UHFFFAOYSA-N
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Description

3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group, a methylcarbamothioyl group, and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxybenzoic acid.

    Introduction of the Methylcarbamothioyl Group: This can be achieved by reacting 3-hydroxybenzoic acid with methyl isothiocyanate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines, nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-[(methylcarbamothioyl)amino]benzoic acid.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methylcarbamothioyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic Acid: Lacks the methylcarbamothioyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.

    5-Aminosalicylic Acid: Contains an amino group but lacks the methylcarbamothioyl group, which may affect its binding properties and mechanism of action.

    3-Hydroxy-4-methoxybenzoic Acid: Contains a methoxy group instead of the amino and methylcarbamothioyl groups, leading to different chemical and biological properties.

Uniqueness

3-HYDROXY-5-[(METHYLCARBAMOTHIOYL)AMINO]BENZOIC ACID is unique due to the presence of both the hydroxy and methylcarbamothioyl groups, which provide it with distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

3-hydroxy-5-(methylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C9H10N2O3S/c1-10-9(15)11-6-2-5(8(13)14)3-7(12)4-6/h2-4,12H,1H3,(H,13,14)(H2,10,11,15)

InChI Key

ZMZDKHCLDXKEGB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=CC(=C1)C(=O)O)O

Origin of Product

United States

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